Ortho‑Tolyl Substituent Confers Distinct Lipophilicity and Hydrogen‑Bond Potential vs. o‑Methoxyphenyl Analog
The o‑tolyl group of the target compound provides a methyl substituent (σm = ‑0.07, π = 0.56) that is more lipophilic and a weaker hydrogen‑bond acceptor than the methoxy substituent (σm = 0.12, π = ‑0.02) present in the closest commercial analog, 1-(2-methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea (CAS 2319640-11-2) . In published SAR of diaryl urea sEH inhibitors, analogous O→C replacement increased cLogP by ≈0.8 units and improved metabolic stability in human liver microsomes (t1/2 from 12 min to 45 min) [1].
| Evidence Dimension | Lipophilicity and hydrogen‑bond acceptor capacity |
|---|---|
| Target Compound Data | Hansen solubility parameter δd ≈ 18.2 MPa¹/² (estimated); cLogP ≈ 3.9 (predicted) |
| Comparator Or Baseline | o‑Methoxyphenyl analog (CAS 2319640-11-2): cLogP ≈ 3.1 (predicted); δd ≈ 17.8 MPa¹/² (estimated) |
| Quantified Difference | ΔcLogP ≈ +0.8; Δδd ≈ +0.4 MPa¹/² |
| Conditions | Calculated using group‑contribution methods; no experimental logP data available for either compound |
Why This Matters
Higher lipophilicity may enhance membrane permeability and target residence time, making the o‑tolyl analog preferable for cell‑based assays where intracellular target engagement is critical.
- [1] Representative SAR data for diaryl urea sEH inhibitors: Hwang, S.H. et al. J. Med. Chem. 2007, 50, 2594–2601. (Describes O→C substituent effects on cLogP and microsomal stability). View Source
